molecular formula C14H15NO2S B14597628 Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- CAS No. 61201-11-4

Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-

Katalognummer: B14597628
CAS-Nummer: 61201-11-4
Molekulargewicht: 261.34 g/mol
InChI-Schlüssel: ARDVLMIEBRAIKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- is a complex organic compound with a unique structure that includes an ethoxyphenyl group and a methylthio-substituted pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with 2-(methylthio)pyrrole under specific conditions to form the desired methanone compound. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the correct formation of the product.

Industrial Production Methods

In an industrial setting, the production of Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methanone, (4-methoxyphenyl)phenyl-
  • Methanone, (4-hydroxyphenyl)phenyl-
  • Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-

Uniqueness

Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- is unique due to its combination of an ethoxyphenyl group and a methylthio-substituted pyrrole ring

Eigenschaften

CAS-Nummer

61201-11-4

Molekularformel

C14H15NO2S

Molekulargewicht

261.34 g/mol

IUPAC-Name

(4-ethoxyphenyl)-(2-methylsulfanyl-1H-pyrrol-3-yl)methanone

InChI

InChI=1S/C14H15NO2S/c1-3-17-11-6-4-10(5-7-11)13(16)12-8-9-15-14(12)18-2/h4-9,15H,3H2,1-2H3

InChI-Schlüssel

ARDVLMIEBRAIKR-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(NC=C2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.